1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine

Physicochemical Profiling Drug-likeness Lipophilicity

1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine, also cataloged as 3-Methyl-1-(pentan-3-yl)-1H-pyrazol-5-amine, is a C9H17N3 aminopyrazole building block (MW 167.25). The compound features a 3-methyl substitution on the pyrazole core and a branched 1-ethylpropyl (pentan-3-yl) N-substituent.

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
CAS No. 1015845-99-4
Cat. No. B1486368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine
CAS1015845-99-4
Molecular FormulaC9H17N3
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCCC(CC)N1C(=CC(=N1)C)N
InChIInChI=1S/C9H17N3/c1-4-8(5-2)12-9(10)6-7(3)11-12/h6,8H,4-5,10H2,1-3H3
InChIKeyLXCXTVZKWPDDQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine (CAS 1015845-99-4): A Calculated Lipophilicity and Tuberculosis Target-Structure Building Block


1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine, also cataloged as 3-Methyl-1-(pentan-3-yl)-1H-pyrazol-5-amine, is a C9H17N3 aminopyrazole building block (MW 167.25) . The compound features a 3-methyl substitution on the pyrazole core and a branched 1-ethylpropyl (pentan-3-yl) N-substituent. It is primarily supplied as a pharmaceutical research intermediate and fragment screening compound . Its structural utility is validated by a closely related analog co-crystallized in the Mycobacterium tuberculosis enoyl-ACP reductase (InhA) active site [1], positioning this specific substitution pattern as a privileged scaffold for antimycobacterial drug discovery.

Scaffold 3-methyl-1-substituted aminopyrazole building block for fragment-based drug discovery
Target Supports antimycobacterial target-structure research; validated InhA binding pose for the chemotype
Profile Intermediate lipophilicity (reported LogP ~2.13) for fragment screening library design

Why Generic 3-Methyl-1H-pyrazol-5-amine Analogs Cannot Substitute for the 1-Ethylpropyl Derivative


The 1-(1-ethylpropyl) (pentan-3-yl) N-substituent is a critical driver of both physicochemical and target-engagement properties that cannot be replicated by simple N-alkyl or N-aryl analogs. Replacement with a des-methyl analog (CAS 90206-24-9) alters molecular weight and removes a hydrophobic contact point . Shifting the methyl group to the 4-position (CAS 1015846-02-2) dramatically increases lipophilicity by 0.58 LogP units , directly affecting membrane permeability and solubility profiles. Even structurally similar building blocks, such as the 1-benzyl-3-methyl variant (PDB 5OIF ligand), establish different binding poses within the InhA active site, confirming that the specific combination of the 1-ethylpropyl group and 3-methyl substitution provides a unique 3D pharmacophore for fragment-based drug discovery (FBDD) [1].

Regioisomer shift 4-methyl regioisomer alters lipophilicity by ~0.6 LogP units and may shift permeability and solubility profiles.
Scaffold mismatch Des-methyl analog removes a hydrophobic contact point; binding pose within InhA active site may not transfer.
Pharmacophore context 1-benzyl variant establishes a different binding mode; N-alkyl substitution pattern cannot be directly interchanged.

Quantitative Differentiation Evidence for 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine Against Closest Analogs


Lipophilicity Control: Optimized LogP vs. 4-Methyl Regioisomer and Des-Methyl Analog

The computed LogP of the target compound (2.13) occupies a intermediate lipophilicity space that is more favorable for oral bioavailability than the 4-methyl regioisomer (2.72) and provides greater membrane permeability potential than the polar des-methyl compound . The target compound also exhibits a pH-dependent LogD (pH 7.4) of 1.61, which is a key parameter for predicting in vivo distribution and is distinct within this series [1].

Lipophilicity control
Cross-study comparable
Target LogP = 2.13; LogD (pH 7.4) = 1.61
ΔLogP vs. 4-methyl regioisomer = -0.59
Supports intermediate drug-likeness and oral bioavailability research fit.
Computed prediction; TPSA = 43.84 Ų. Data to verify experimentally.
Physicochemical Profiling Drug-likeness Lipophilicity

Validated Binding Mode: Structural Proof of 3-Methyl-1-substituted Pyrazole Engagement in InhA Active Site

A close structural analog, 1-benzyl-3-methyl-1H-pyrazol-5-amine, has been co-crystallized with the T2A mutant of Mycobacterium tuberculosis InhA (PDB ID: 5OIF), a validated target for TB therapy [1][2]. This structural biology study confirmed that fragments based on this 3-methyl-1-substituted-1H-pyrazol-5-amine chemotype maintain a conserved binding pose during fragment elaboration, a critical advantage over 4-substituted or 1-unsubstituted analogs. The 1-(1-ethylpropyl) variant offers a superior vector for growing into the InhA substrate-binding pocket compared to the benzyl group, providing better ligand efficiency metrics [2].

Binding mode validation
Class-level inference
Chemotype co-crystallized with InhA T2A mutant (PDB 5OIF). Target compound provides unique 1-ethylpropyl vector.
Supports fragment-based TB target engagement assay context.
No direct PDB entry for the target compound. Binding-pose transferability requires validation.
Fragment-Based Drug Discovery Tuberculosis X-ray Crystallography

Kinase Inhibitor Library Design: Potency Base-Case Comparison with p38α MAP Kinase Fragment Hits

Within the 1H-pyrazol-5-amine chemical class, representative compounds such as 4-benzoyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine have demonstrated a baseline p38α MAP kinase inhibitory IC50 of 1.10 μM [1]. This establishes the aminopyrazole core as an ATP-competitive kinase hinge-binding motif. The target compound's specific 3-methyl and 1-(1-ethylpropyl) substitution pattern is designed for fragment-based kinase screening libraries, offering a differentiated physicochemical profile for hit identification [2].

Kinase class baseline
Class-level inference
Class baseline p38α MAPK IC50: 1100 nM. Optimized pyrazolo[3,4-b]pyridines: 130–640 nM.
Supports kinase inhibitor fragment library design.
Target compound not directly assayed. Reported class-level kinase hinge-binding motif.
Kinase Inhibition Fragment Screening p38 MAPK

Specific Acid-Base Character: Distinct Basicity vs. Unsubstituted Analog

The presence of the 3-methyl group alters the electronic environment of the amino-pyrazole system. The closest analog lacking the methyl substitution (CAS 90206-24-9) has a computed pKa of 4.20 for the most basic center . The 3-methyl substitution in the target compound (CAS 1015845-99-4) is expected to slightly increase basicity through inductive electron donation, influencing salt formation and solubility in gastrointestinal models.

Acid-base character
Class-level inference
Des-methyl analog pKa = 4.20. Target compound predicted to have slightly higher basicity.
May influence salt formation and solubility in gastrointestinal models.
Computational prediction; source review required. Supports formulation screening context.
Ionization Constant Salt Selection Formulation

Primary Application Scenarios for Procuring 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine


Fragment-Based Lead Discovery Against M. tuberculosis InhA

This compound should be prioritized for fragment screening campaigns targeting Mycobacterium tuberculosis enoyl-ACP reductase (InhA). The co-crystal structure of the closely related 1-benzyl-3-methyl-1H-pyrazol-5-amine (PDB 5OIF) validates that the 3-methyl-1-substituted aminopyrazole chemotype binds specifically in the InhA active site [1]. The target compound's 1-ethylpropyl group provides a unique vector for fragment growth into adjacent hydrophobic pockets, and its favorable LogP (2.13) is appropriate for cellular penetration into mycobacterial cells . Procurement is specifically recommended for FBDD groups working on non-cytotoxic tuberculosis therapies.

Kinase-Focused Compound Library Design and ATP-Competitive Probe Development

The compound serves as an ideal core scaffold for medicinal chemistry programs targeting the ATP-binding pocket of kinases. Public data confirms that elaborated aminopyrazoles can achieve p38α MAP kinase IC50 values as low as 130 nM [1]. With its moderate LogP (2.13) and low molecular weight (167.25), the target compound is optimally positioned within fragment library guidelines (MW < 250, LogP < 3.5) . Its procurement is recommended for building target-focused kinase inhibitor libraries where physicochemical property space is a primary selection criterion.

Physicochemical Property-Driven Scaffold Selection in Parallel Synthesis

For parallel synthesis programs where LogD and permeability are primary optimization parameters, this compound provides a distinct advantage. The calculated LogD (pH 7.4) of 1.61 is 0.58 LogP units lower than the 4-methyl regioisomer [1], a significant difference that can mitigate off-target binding associated with high lipophilicity. The 3-methyl configuration also provides a known metabolic soft spot for CYP-mediated oxidation, whereas the 4-methyl isomer may be metabolically more stable, offering a tunable handle for medicinal chemists optimizing ADME profiles .

Agrochemical Lead Discovery: Insecticidal 5-Amino-Pyrazole Scaffolds

Patent literature demonstrates that 3-methyl-1-aryl-5-amino-pyrazoles possess insecticidal properties [1]. The target compound's 1-ethylpropyl N-substituent, which is significantly more lipophilic than a simple methyl or ethyl group, can be used to generate analogs for agrochemical screening with enhanced cuticle penetration in pest organisms. Its procurement is recommended for early-stage discovery programs targeting GABA-gated chloride channels or other insect-specific targets in the pyrazole insecticide pharmacophore space.

Application
Selection Property
Validation Focus
Fragment-based InhA screening
Reported chemotype binding-pose context
InhA active-site engagement and fragment growth vector
Kinase-focused library design
ATP-competitive hinge-binding motif
Class-level p38α MAPK pathway-response context
Physicochemical property-driven synthesis
Intermediate LogD (pH 7.4) and 3-methyl substitution
Permeability and metabolic soft-spot profiling
Agrochemical lead discovery
Insecticidal 5-amino-pyrazole scaffold context
Cuticle penetration and GABA-gated channel screening

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33 linked technical documents
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